Sodium (2S)-2-aminopentanedioate hydrate, also known as disodium 2-aminopentanedioate hydrate, is a sodium salt derived from the amino acid aspartic acid. This compound is classified as an amino acid derivative and is primarily used in various scientific and industrial applications. It plays a significant role in biochemical processes and has potential applications in pharmaceuticals, food additives, and cosmetic formulations.
Sodium (2S)-2-aminopentanedioate hydrate can be synthesized from natural sources or produced through chemical processes. It is classified under amino acids and their derivatives, specifically as a salt of an amino acid. The compound is recognized for its hydrophilic properties, making it suitable for use in water-based formulations.
The synthesis of sodium (2S)-2-aminopentanedioate hydrate typically involves several methods:
The synthesis process requires careful control of pH and temperature to ensure the formation of the desired product without unwanted by-products. The typical reaction conditions involve temperatures ranging from 50°C to 100°C and pH adjustments using sodium hydroxide.
The molecular formula of sodium (2S)-2-aminopentanedioate hydrate is . The structure consists of a pentanedioic acid backbone with an amino group attached to the second carbon atom. The presence of two carboxylate groups contributes to its solubility in water.
Sodium (2S)-2-aminopentanedioate hydrate participates in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions such as elevated temperatures or pressures. For example, esterification reactions might require acidic catalysts to proceed efficiently.
The mechanism of action for sodium (2S)-2-aminopentanedioate hydrate primarily involves its role as a substrate or co-factor in biochemical pathways. It is known to interact with various enzymes and proteins, influencing metabolic processes such as protein synthesis and neurotransmitter regulation.
In metabolic pathways, this compound may act as a precursor for neurotransmitters or other bioactive molecules. Its ability to donate amino groups makes it essential in transamination reactions, which are critical for amino acid metabolism.
Sodium (2S)-2-aminopentanedioate hydrate has several scientific uses:
Systematic Nomenclature and IdentifiersThe compound is systematically named as sodium (2S)-2-aminopentanedioate hydrate, reflecting its IUPAC-approved stereochemical designation. The "(2S)" prefix denotes the absolute configuration at the chiral alpha-carbon, confirming its derivation from L-glutamic acid. Key identifiers include:
Synonyms include monosodium L-glutamate monohydrate and sodium L-glutamate hydrate, though these lack stereochemical specificity. The term "monohydrate" explicitly references the water of crystallization integral to its solid-state stability [4] [9].
Table 1: Official Identifiers and Molecular Descriptors
Property | Value/Descriptor |
---|---|
IUPAC Name | Sodium (2S)-2-aminopentanedioate hydrate |
CAS Registry (hydrate) | 57454436 |
Molecular Formula | C₅H₈NNaO₄·H₂O |
Molar Mass (monohydrate) | 187.13 g/mol |
Chiral Index | [α]D²⁰ = +25.0° to +26.0° (c=10, H₂O) |
Crystallographic and Spectroscopic FeaturesX-ray diffraction studies confirm its monoclinic crystal lattice, stabilized by hydrogen-bonded water molecules. The carboxylate groups (α- and γ-) coordinate with sodium ions, forming extended ionic networks. Key spectroscopic characteristics include:
Table 2: Solid-State Structural Parameters
Parameter | Observation |
---|---|
Crystal System | Monoclinic |
Hydrogen Bonding | O-H···O (carboxylate/water) network |
Hydration Stability | Dehydration onset: 105–110°C |
Anhydrous Transition | Forms pyroglutamate >150°C |
Food Science: Flavor Enhancement and Synergistic Effects
As the monohydrate form of monosodium glutamate (MSG), this compound is the benchmark umami flavor enhancer. Its efficacy arises from:
Current food research focuses on its role in kokumi ("mouthfulness") perception and encapsulation technologies to modulate release kinetics in processed foods.
Biochemistry: Metabolic and Neurobiological Roles
Industrial Chemistry: Functional Materials and Green Synthesis
Precision Fermentation and Strain Engineering
Recent metabolic engineering objectives target:
Advanced Material Design
Sensory Neuroscience and Food Preference
Analytical Method Validation
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